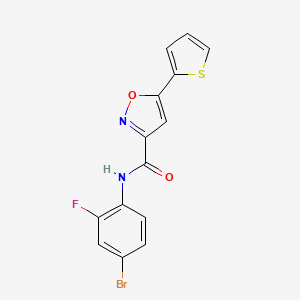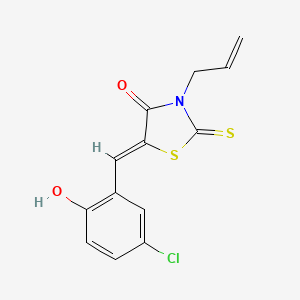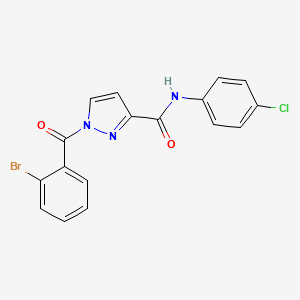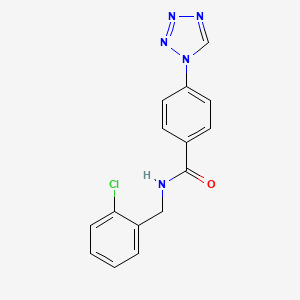
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as GSK0660, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and obesity. GSK0660 has been extensively studied for its potential therapeutic applications and its mechanism of action.
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a selective antagonist of PPARγ, which is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. PPARγ is activated by endogenous ligands such as fatty acids and synthetic ligands such as thiazolidinediones (TZDs) to promote insulin sensitivity and glucose uptake. N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide binds to the ligand-binding domain of PPARγ and prevents its activation, leading to decreased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to improve insulin sensitivity and glucose tolerance in animal studies. It has also been investigated for its potential anti-inflammatory effects, as PPARγ has been implicated in the regulation of inflammatory responses. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been studied for its potential role in cancer therapy, as PPARγ has been shown to have antineoplastic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments include its selective antagonism of PPARγ, which allows for the investigation of the specific effects of PPARγ inhibition. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a well-characterized compound that has been extensively studied, making it a reliable tool for research. The limitations of using N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide include its potential off-target effects, as PPARγ is involved in a variety of physiological processes. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide may not accurately reflect the effects of PPARγ inhibition in vivo, as it is a synthetic ligand that does not fully mimic the endogenous ligands that activate PPARγ.
Direcciones Futuras
Future research on N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide could focus on its potential therapeutic applications in metabolic disorders and cancer therapy. Additionally, further investigation into the mechanism of action of N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide could provide insights into the regulation of glucose and lipid metabolism and the role of PPARγ in disease pathogenesis. Finally, the development of more selective and potent PPARγ antagonists could provide new tools for research and potential therapeutic agents for the treatment of metabolic disorders and cancer.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal studies. N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has also been investigated for its potential anti-inflammatory effects, as PPARγ has been implicated in the regulation of inflammatory responses. Additionally, N-(4-bromo-2-fluorophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been studied for its potential role in cancer therapy, as PPARγ has been shown to have antineoplastic effects.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O2S/c15-8-3-4-10(9(16)6-8)17-14(19)11-7-12(20-18-11)13-2-1-5-21-13/h1-7H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYWVXNNYQAJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4757513.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4757532.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4757540.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4757557.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4757563.png)
![4-[5-(2,3-dimethylphenoxy)pentyl]morpholine](/img/structure/B4757569.png)

![N-(2,4-difluorophenyl)-2-{[4-isobutyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4757585.png)
![methyl (5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4757587.png)
![4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B4757599.png)